N,N-Diethyl-p-phenylenediamine sulfate

Overview

Description

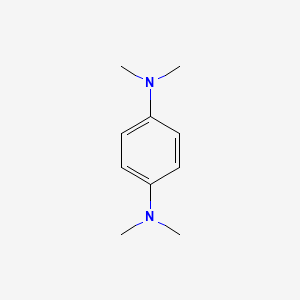

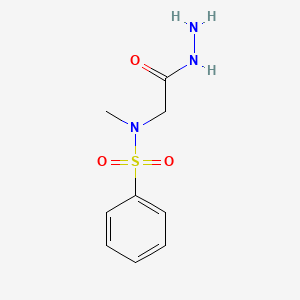

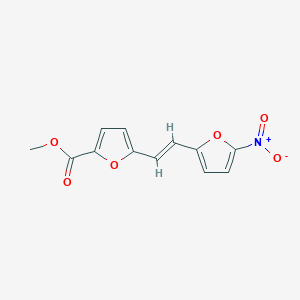

N,N-Diethyl-p-phenylenediamine sulfate: is a chemical compound with the molecular formula C10H18N2O4S . It is commonly used in various analytical and industrial applications, particularly in the field of spectrophotometry for the determination of drugs and other substances .

Mechanism of Action

Target of Action

N,N-Diethyl-p-phenylenediamine sulfate primarily targets the respiratory system , gastrointestinal system , eyes , and skin . It is known to cause irritation in these organs .

Mode of Action

This compound is used in free chlorine colorimetric analysis . It reacts with Hypochlorous acid and Hypochlorite ions , acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .

Biochemical Pathways

The compound is involved in the oxidative coupling reaction with free chlorine . This reaction is used for the sensitive square-wave voltammetric detection of chlorine .

Pharmacokinetics

It’s known that the compound islight-sensitive and air-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of a pinkish/magenta color . This color change is used to measure the amount of free chlorine in the solution .

Action Environment

The action of this compound is influenced by environmental factors. It is light-sensitive and air-sensitive , and it should be kept in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of oxidizing agents such as chlorine. The compound interacts with hypochlorous acid and hypochlorite ions, forming a pinkish-colored complex that can be quantitatively measured. This interaction is crucial for the colorimetric analysis of chlorine levels in water. The compound’s primary and tertiary amine groups are responsible for its reactivity, as they donate electron density to the aromatic ring, enhancing its nucleophilicity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can cause oxidative stress in cells by reacting with intracellular oxidizing agents, leading to the formation of reactive oxygen species (ROS). These ROS can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hypochlorous acid can lead to the formation of imine products, which are known to be cytotoxic at high concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by hypochlorous acid and hypochlorite ions The compound’s primary and tertiary amine groups play a crucial role in this processThis radical cation can further react to form imine products under strong oxidizing conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade when exposed to high temperatures or strong oxidizing agents. Over time, the formation of imine products can increase, leading to a decrease in the compound’s effectiveness as a chromogenic indicator .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated, but at higher doses, it can cause oxidative stress and cytotoxicity. Studies have shown that high doses of the compound can lead to significant changes in cellular metabolism and gene expression, potentially resulting in adverse effects such as tissue damage and inflammation .

Metabolic Pathways

This compound is involved in metabolic pathways related to its oxidation and reduction. The compound is primarily metabolized by enzymes that catalyze the oxidation of its amine groups, leading to the formation of radical cations and imine products. These metabolic processes can affect the compound’s stability and reactivity, influencing its overall effectiveness in biochemical assays .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse easily through aqueous environments, while its interactions with cellular transporters facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with intracellular oxidizing agents. The compound’s subcellular localization is influenced by its hydrophilic nature and its interactions with cellular transporters. These factors can affect the compound’s activity and function, particularly in the context of its role as a chromogenic indicator in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-p-phenylenediamine sulfate typically involves the reaction of N,N-diethylbenzene-1,4-diamine with sulfuric acid. The process can be summarized as follows:

- The reaction mixture is stirred until the formation of this compound is complete.

- The product is then isolated by filtration and purified by recrystallization .

N,N-Diethylbenzene-1,4-diamine: is dissolved in an appropriate solvent.

Sulfuric acid: is added slowly to the solution under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Batch or continuous reactors: to ensure efficient mixing and reaction control.

Temperature and pH control: to optimize yield and purity.

Purification steps: such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-p-phenylenediamine sulfate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: such as hydrogen peroxide or potassium permanganate.

Reducing agents: like sodium borohydride.

Substitution reagents: including halogens and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Diethyl-p-phenylenediamine sulfate is widely used in scientific research due to its versatile properties:

Chemistry: It is used as a chromogenic indicator for the determination of free and total chlorine in water samples.

Biology: It is employed in various biochemical assays to detect and quantify specific biomolecules.

Medicine: It is used in the analysis of drugs containing phenolic and aromatic amino groups.

Industry: It serves as a color developer in photography and as a reagent in various industrial processes

Comparison with Similar Compounds

- N,N-Dimethyl-p-phenylenediamine sulfate

- N,N-Diethyl-1,4-phenylenediammonium sulfate

- N,N-Diethyl-p-phenylenediamine oxalate

Comparison: N,N-Diethyl-p-phenylenediamine sulfate is unique due to its specific redox properties and its ability to form stable colored complexes. Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical applications .

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLDJQABCMPYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86156-59-4, 93-05-0 (Parent) | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86156-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301015702 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light pink odorless solid; [VWR International MSDS] | |

| Record name | p-Amino-N,N-diethylaniline sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-63-2, 6065-27-6 | |

| Record name | Diethyl-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylaniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-diethylbenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP19T3GDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the principle behind using N,N-Diethyl-p-phenylenediamine sulfate (DPD) for detecting chlorine gas?

A1: DPD reacts with chlorine gas to produce a red-colored product. [] This color change allows for visual detection and quantification of chlorine gas using techniques like spectrophotometry. [, ] The intensity of the red color is directly proportional to the chlorine concentration, enabling quantitative analysis. []

Q2: Can this colorimetric reaction be used for real-time monitoring of chlorine gas?

A2: Yes, researchers have developed a membrane-based portable colorimetric gaseous chlorine sensing probe (MCSP) using DPD. [] This probe allows for real-time continuous monitoring of instantaneous and time-weighted average (TWA) chlorine gas concentrations. []

Q3: Beyond chlorine gas, what other applications does DPD have in sensing?

A3: DPD is a valuable reagent in biosensing applications. For example, it acts as a redox indicator in a spectrophotometric biosensor for hydrogen peroxide and glucose detection. [] This biosensor utilizes a nanoplatform encapsulating glucose oxidase (GOx) where DPD participates in the enzymatic cascade reaction, producing a detectable color change. []

Q4: How is DPD used in conjunction with immobilized enzymes for sensing applications?

A4: DPD can be used to detect hydrogen peroxide generated by enzyme-catalyzed reactions. For instance, peroxidase immobilized on magnetic microspheres can oxidize DPD in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically. []

Q5: Are there any nanozyme applications that utilize DPD?

A5: Yes, cotton textile/iron oxide nanozyme composites exhibiting peroxidase-like activity have been developed. [] These composites can catalyze the decolorization of crystal violet in the presence of hydrogen peroxide, with DPD used as a substrate to confirm the peroxidase-like activity of the nanozyme. []

Q6: Has DPD been used to study the composition of chemical solutions?

A6: Researchers have investigated the use of DPD in conjunction with ion chromatography to analyze the composition of acidic sodium chlorite solutions. [] This approach aims to better understand the solution's bactericidal power and the role of different chlorine-based compounds present. []

Q7: Are there any analytical methods specifically designed for analyzing DPD and related compounds?

A7: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of DPD and its derivatives in hair dyes. [] These methods allow for accurate quantification of these compounds, ensuring product safety and regulatory compliance. []

Q8: Does DPD have any known toxicity concerns?

A8: While DPD is widely used in analytical chemistry and some industrial applications, there are documented cases of allergic reactions to DPD in specific contexts. For example, a case study reported an allergy to DPD in a photographer, suggesting potential sensitization through occupational exposure. [] This highlights the importance of handling DPD with caution and using appropriate safety measures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)